molecular formula C16H12O6 B579186 5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione CAS No. 19206-58-7

5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione

Cat. No.: B579186
CAS No.: 19206-58-7
M. Wt: 300.266
InChI Key: IDWYRXVHRXATBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione is a complex organic compound with a unique structure that includes a chromene core substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthoquinone derivative, methoxylation and methylation reactions are carried out to introduce the methoxy and methyl groups, respectively. The final step often involves cyclization to form the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and DNA. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

19206-58-7

Molecular Formula

C16H12O6

Molecular Weight

300.266

IUPAC Name

5,8-dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione

InChI

InChI=1S/C16H12O6/c1-7-4-9(17)14-11(22-7)5-8-13(16(14)21-3)10(18)6-12(20-2)15(8)19/h4-6H,1-3H3

InChI Key

IDWYRXVHRXATBA-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C(=O)C=C(C3=O)OC

Synonyms

5,8-Dimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione

Origin of Product

United States

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